

# Spectroscopic data for N-(3-ethynylphenyl)acetamide (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *N*-(3-ethynylphenyl)acetamide

Cat. No.: B1301552

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An in-depth guide to the spectroscopic data of **N-(3-ethynylphenyl)acetamide**, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

## Spectroscopic Data Analysis of N-(3-ethynylphenyl)acetamide

**N-(3-ethynylphenyl)acetamide** (CAS No: 70933-58-3) is an organic compound with the chemical formula  $C_{10}H_9NO$  and a molecular weight of 159.19 g/mol [\[1\]](#). Its structure, featuring a terminal alkyne and an acetamido group on a phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

### $^1H$ NMR Data

While a publicly available peak list is not readily found in the searched literature, the expected proton NMR spectrum of **N-(3-ethynylphenyl)acetamide** would exhibit distinct signals

corresponding to the aromatic protons, the amide proton, the acetyl methyl protons, and the acetylenic proton. The aromatic protons would likely appear as a complex multiplet in the aromatic region (typically  $\delta$  7.0-8.0 ppm). The acetyl methyl protons would be a singlet around  $\delta$  2.0-2.2 ppm, the amide proton a broad singlet, and the acetylenic proton a singlet around  $\delta$  3.0 ppm.

#### <sup>13</sup>C NMR Data

A complete experimental <sup>13</sup>C NMR spectrum for **N-(3-ethynylphenyl)acetamide** is not available in the searched results. However, based on the structure, one would expect to observe signals for the two sp-hybridized carbons of the alkyne group (around  $\delta$  80-90 ppm), the aromatic carbons (in the  $\delta$  110-140 ppm range), the carbonyl carbon of the amide (around  $\delta$  168-170 ppm), and the methyl carbon of the acetyl group (around  $\delta$  24 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **N-(3-ethynylphenyl)acetamide** are summarized below.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
N-H Stretch (Amide)	3300-3500
C $\equiv$ C-H Stretch (Terminal Alkyne)	~3300
C-H Stretch (Aromatic)	3000-3100
C $\equiv$ C Stretch (Alkyne)	2100-2260
C=O Stretch (Amide)	1630-1690
C-N Stretch (Amide)	1210-1370
C-H Bend (Aromatic)	690-900

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **N-(3-ethynylphenyl)acetamide**, the molecular ion peak [M]<sup>+</sup> would be observed at an m/z of approximately 159.19.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **N-(3-ethynylphenyl)acetamide**, based on standard laboratory practices.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N-(3-ethynylphenyl)acetamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.

### IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of **N-(3-ethynylphenyl)acetamide** with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm<sup>-1</sup>.

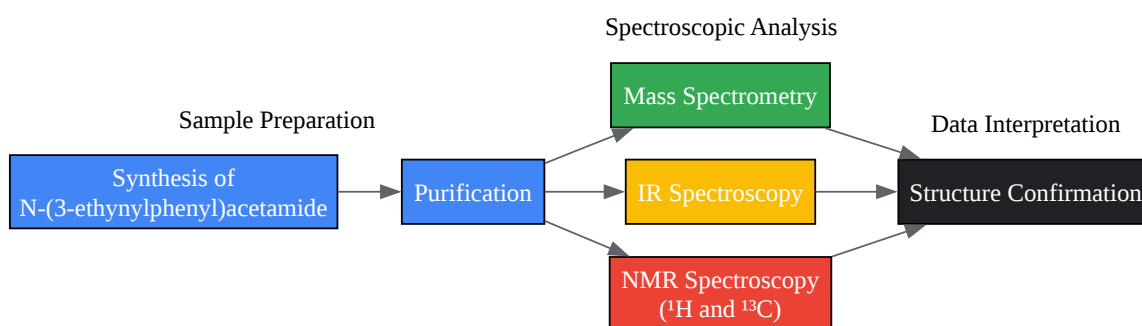
### Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ( $m/z$ ) ratio of the ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **N-(3-ethynylphenyl)acetamide**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **N-(3-ethynylphenyl)acetamide**.

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## References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic data for N-(3-ethynylphenyl)acetamide (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1301552#spectroscopic-data-for-n-3-ethynylphenyl-acetamide-nmr-ir-mass-spec>]

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